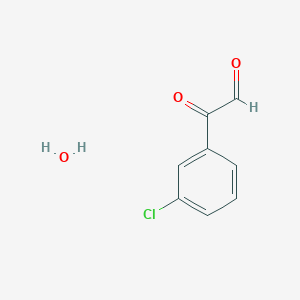

3-Chlorophenylglyoxal hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPIMXWMDQVBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625634 | |

| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177288-16-3 | |

| Record name | (3-Chlorophenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chlorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylglyoxal hydrate is a reactive α-dicarbonyl compound that serves as a versatile intermediate in organic synthesis and as a tool in chemical biology. Its utility stems from the presence of both an aldehyde and a ketone functional group, allowing for a range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its known biological interactions, and relevant safety information. The primary biological relevance of phenylglyoxal derivatives lies in their specific covalent modification of arginine residues in proteins, making them valuable reagents for studying protein structure and function.

Chemical and Physical Properties

The properties of this compound are summarized below. It is important to note that while some data is specific to the 3-chloro isomer, other properties are inferred from the closely related phenylglyoxal hydrate and 4-chlorophenylglyoxal hydrate due to a lack of specific experimental data for the 3-chloro derivative.

| Property | Value | Reference |

| CAS Number | 177288-16-3 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White to yellow to pink solid | [1] |

| Boiling Point | 343.2°C | [1] |

| Melting Point | 76-79 °C (for Phenylglyoxal hydrate) | [3] |

| Solubility | Forms the hydrate in water (for Phenylglyoxal) | [3] |

| Storage | 2-8°C | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from the established synthesis of phenylglyoxal via the oxidation of the corresponding acetophenone with selenium dioxide.[4]

Materials:

-

3'-Chloroacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3'-chloroacetophenone (1 mole equivalent) in a minimal amount of dioxane. To this solution, add selenium dioxide (1.1 mole equivalents) and a small amount of water.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting material and the formation of a black precipitate of elemental selenium.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the dioxane. Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3-chlorophenylglyoxal.

-

Hydration: To form the hydrate, dissolve the crude product in a minimal amount of hot water and allow it to crystallize upon cooling. The resulting crystals of this compound can be collected by filtration.

Safety Precautions: Selenium compounds are toxic. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

Modification of Arginine Residues in a Peptide

This protocol is adapted from a procedure for modifying an arginine-containing model peptide with a phenylglyoxal derivative.[5]

Materials:

-

Arginine-containing model peptide (e.g., in phosphate-buffered saline)

-

This compound

-

Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.0

-

Quenching Solution: Tris buffer or hydroxylamine solution

-

High-Performance Liquid Chromatography (HPLC) system for analysis and purification

-

Mass spectrometer for product verification

Procedure:

-

Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer.

-

Reaction: Add the this compound solution to the peptide solution to achieve a desired molar excess (e.g., 10- to 100-fold molar excess over arginine residues).

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1-4 hours), with occasional mixing. The progress of the modification can be monitored by HPLC.

-

Quenching: Quench the reaction by adding an excess of the quenching solution.

-

Analysis: Analyze the reaction mixture by HPLC to determine the extent of modification. The modified peptide can be purified by preparative HPLC.

-

Verification: Confirm the mass of the modified peptide by mass spectrometry to verify the covalent adduction of 3-Chlorophenylglyoxal.

Biological Activity and Mechanism of Action

The primary mechanism of biological activity for phenylglyoxals, including this compound, is their ability to covalently modify the guanidinium group of arginine residues in proteins.[6][7] This reaction is relatively specific under mild physiological conditions (pH 7-9) and results in the formation of a stable adduct.

The modification of arginine has several important consequences for protein function:

-

Neutralization of Positive Charge: The guanidinium group of arginine is positively charged at physiological pH. The reaction with 3-Chlorophenylglyoxal neutralizes this charge, which can disrupt electrostatic interactions critical for protein structure, substrate binding, and protein-protein interactions.

-

Enzyme Inhibition: Many enzymes have critical arginine residues in their active sites that are involved in substrate binding or catalysis. Modification of these residues by 3-Chlorophenylglyoxal can lead to irreversible enzyme inhibition.[8]

-

Probing Protein Structure and Function: Due to its specificity for arginine, this compound can be used as a chemical probe to identify essential arginine residues in proteins and to study their role in biological processes.

The reaction of phenylglyoxal with arginine can lead to the formation of a 2:1 adduct, often referred to as the Takahashi adduct, where two molecules of the glyoxal react with a single arginine residue.[5]

Visualizations

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The reaction of phenylglyoxal with arginine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of 3-Chlorophenylglyoxal hydrate

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorophenylglyoxal Hydrate

This technical guide provides a comprehensive overview of the , a valuable intermediate in organic synthesis, particularly for the development of novel heterocyclic compounds in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a white to yellow or pink solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| CAS Number | 177288-16-3 | [1] |

| Boiling Point | 343.2°C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Appearance | White to yellow to pink solid | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Riley oxidation of 3-chloroacetophenone using selenium dioxide (SeO₂).[3][4][5] This reaction selectively oxidizes the α-methyl group of the ketone to a glyoxal, which is then hydrated.

Synthesis Workflow

The general workflow for the synthesis of this compound via the Riley oxidation is depicted below.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a phenylglyoxal via Riley oxidation, which can be adapted for this compound.[6]

Materials:

-

3-Chloroacetophenone (1 mole equivalent)

-

Selenium dioxide (SeO₂) (1 mole equivalent)[6]

-

Dioxane

-

Water

Procedure:

-

In a three-necked, round-bottom flask equipped with a stirrer and a reflux condenser, add dioxane, selenium dioxide, and a small amount of water.[6]

-

Heat the mixture to 50–55°C and stir until the selenium dioxide has completely dissolved.[6]

-

Add 3-chloroacetophenone to the reaction mixture.[6]

-

Reflux the mixture with continuous stirring for approximately four hours.[6] The progress of the reaction should be monitored using thin-layer chromatography (TLC).[5]

-

After the reaction is complete, decant the hot solution to separate it from the precipitated selenium.[6]

-

Remove the dioxane and water from the solution by distillation under reduced pressure.[6]

-

The crude 3-Chlorophenylglyoxal is then purified. To obtain the hydrate, dissolve the crude product in 3.5–4 volumes of hot water and allow it to crystallize upon cooling.[6]

-

Collect the crystals by filtration, wash with cold water, and dry.

Reaction Mechanism

The Riley oxidation of an acetophenone to a phenylglyoxal proceeds through a well-established mechanism. The key steps of this transformation are outlined in the diagram below.

Caption: Simplified mechanism of the Riley oxidation.

Characterization

The characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Spectroscopic Data

| Analysis | Expected Results |

| Infrared (IR) Spectrum | Conforms to the structure, showing characteristic peaks for C=O, C-Cl, and O-H (from the hydrate).[1] |

| Mass Spectrometry (MS) | Predicted m/z values for various adducts are available, such as [M+H]⁺ at 169.00508 and [M+Na]⁺ at 190.98702.[7] |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. |

Table 2: Predicted Mass Spectrometry Data [7]

| Adduct | m/z |

| [M+H]⁺ | 169.00508 |

| [M+Na]⁺ | 190.98702 |

| [M-H]⁻ | 166.99052 |

| [M+NH₄]⁺ | 186.03162 |

| [M+K]⁺ | 206.96096 |

Purity Assessment

The purity of the final product should be assessed to ensure it meets the required specifications.

| Test Parameter | Specification |

| Purity (by HPLC) | 95-100%[1] |

| Water Content | ≤0.2%[1] |

Applications in Synthesis

This compound is a versatile building block in organic synthesis, primarily used as a precursor for the synthesis of various heterocyclic compounds.[1] It can react with amines and other nucleophiles to form more complex molecules. For example, it can be used in cyclocondensation reactions with C-glycopyranosyl formamidrazones to synthesize 3-glycopyranosyl-1,2,4-triazines, which are a class of compounds of interest in medicinal chemistry.[8]

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. PubChemLite - this compound (C8H5ClO2) [pubchemlite.lcsb.uni.lu]

- 8. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]

3-Chlorophenylglyoxal hydrate chemical structure and IUPAC name

This document provides a detailed technical overview of 3-Chlorophenylglyoxal hydrate, focusing on its chemical structure, properties, and synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

3-Chlorophenylglyoxal exists in equilibrium with its hydrate form in the presence of water. The anhydrous form contains an aldehyde and a ketone functional group. The hydrate is a geminal diol formed at the aldehyde carbon.

-

IUPAC Name: 2-(3-chlorophenyl)-2,2-dihydroxyacetaldehyde

-

Synonyms: 3-Chlorophenylglyoxal monohydrate

-

Chemical Formula (Anhydrous): C₈H₅ClO₂[3]

The chemical structure is depicted below, showing the equilibrium between the anhydrous glyoxal and its hydrate.

Caption: Equilibrium between 3-Chlorophenylglyoxal and its hydrate form.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Appearance | White to yellow to pink solid | [2] |

| Boiling Point | 343.2°C (Predicted) | [2] |

| Purity Specification | 95-100% | [2] |

| Water Content | ≤0.2% | [2] |

| Storage Conditions | 2-8°C | [2] |

| XlogP (Predicted) | 2.5 | [3] |

Predicted Collision Cross Section (CCS) Data [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 169.00508 | 128.0 |

| [M+Na]⁺ | 190.98702 | 138.0 |

| [M-H]⁻ | 166.99052 | 132.2 |

| [M+NH₄]⁺ | 186.03162 | 149.5 |

| [M+K]⁺ | 206.96096 | 134.6 |

Experimental Protocols: Synthesis

The synthesis of phenylglyoxals is commonly achieved through the oxidation of the corresponding acetophenone. A well-established method employs selenium dioxide as the oxidizing agent.[5]

General Protocol for the Synthesis of Phenylglyoxal Hydrates:

-

Objective: To synthesize 3-Chlorophenylglyoxal via oxidation of 3-chloroacetophenone.

-

Reagents:

-

3-Chloroacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane (solvent)

-

Water

-

-

Procedure:

-

A mixture of selenium dioxide and a small amount of water is dissolved in dioxane in a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser. The mixture is heated to approximately 50-60°C with stirring until all solids dissolve.[5]

-

3-Chloroacetophenone is added to the solution in one portion.

-

The resulting mixture is heated to reflux and maintained for several hours (typically 4 hours) with continuous stirring. During this time, elemental selenium will precipitate as a red-brown solid.[5]

-

After the reaction is complete, the hot solution is decanted from the precipitated selenium.

-

The solvent (dioxane and water) is removed from the solution by distillation.

-

The crude 3-Chlorophenylglyoxal is then purified by vacuum distillation.[5]

-

To obtain the stable hydrate, the purified yellow liquid is dissolved in approximately 3-4 volumes of hot water and allowed to cool, promoting crystallization of the white solid hydrate.[5]

-

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound is a versatile bifunctional reagent used as a key intermediate in the synthesis of various organic molecules, particularly heterocyclic compounds.[2] Its reactivity with amines and other nucleophiles makes it a valuable building block for creating more complex molecular architectures.[2] For instance, it has been used in cyclocondensation reactions with C-glycopyranosyl formamidrazones to synthesize novel 3-glycopyranosyl-1,2,4-triazines, a class of compounds of interest in medicinal chemistry.[6]

References

- 1. scbt.com [scbt.com]

- 2. This compound [myskinrecipes.com]

- 3. PubChemLite - this compound (C8H5ClO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound/95+%/168.58-景明化工股份有限公司 [echochemical.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3-Chlorophenylglyoxal Hydrate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the solubility of 3-Chlorophenylglyoxal hydrate in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound. This guide provides a robust framework for researchers to systematically determine the solubility profile of this compound. It includes a detailed experimental protocol for the widely accepted shake-flask method for thermodynamic solubility determination, a structured table for data presentation, and a visual representation of the experimental workflow to ensure procedural clarity.

Introduction

This compound is a carbonyl compound of interest in organic synthesis and as a potential building block in pharmaceutical development. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and various analytical procedures. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, bioavailability, and the ease of handling and processing.

Data Presentation: A Framework for Solubility Data

To facilitate the systematic collection and comparison of solubility data, the following table structure is recommended. This standardized format will allow for clear and concise reporting of experimental findings.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Notes |

| e.g., Acetone | |||||

| e.g., Acetonitrile | |||||

| e.g., Dichloromethane | |||||

| e.g., Dimethyl Sulfoxide (DMSO) | |||||

| e.g., Ethanol | |||||

| e.g., Ethyl Acetate | |||||

| e.g., Methanol | |||||

| e.g., Tetrahydrofuran (THF) | |||||

| e.g., Toluene |

Researchers should populate this table with their experimentally determined values.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a globally recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2][3] The following protocol is adapted for the determination of this compound solubility in organic solvents.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the organic solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration analysis (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3]

-

Solvent Addition: Add a precisely known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker. The mixture should be agitated at a constant temperature (e.g., 25 °C) for a sufficient duration to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended.[2][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical method.

3.3. Analytical Quantification

The concentration of the dissolved solute can be determined by various techniques. Two common methods are UV-Visible Spectroscopy and High-Performance Liquid Chromatography (HPLC).

-

UV-Visible Spectroscopy: This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range. A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining concentration. A suitable HPLC method with a UV detector should be developed. Similar to UV-Vis spectroscopy, a calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against concentration.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While direct solubility data for this compound in organic solvents is currently lacking in the scientific literature, this guide provides the necessary framework for researchers to generate this essential information. The detailed shake-flask protocol, coupled with standard analytical techniques, will enable the reliable and reproducible determination of its solubility profile. The systematic collection of this data, as outlined in the provided table, will be invaluable for future research and applications involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. physicsforums.com [physicsforums.com]

- 6. chromblog.wordpress.com [chromblog.wordpress.com]

- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

Spectral Analysis of 3-Chlorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 3-Chlorophenylglyoxal hydrate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

This compound (C₈H₇ClO₃) is a derivative of phenylglyoxal, featuring a chlorine atom at the meta position of the phenyl ring. Its hydrated geminal diol structure at the aldehyde carbon makes it a versatile building block in the synthesis of heterocyclic compounds. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show fragmentation patterns related to its structure. Under typical electron ionization (EI) conditions, the molecular ion of the hydrate may be weak or absent due to the facile loss of a water molecule. The spectrum would likely be dominated by the molecular ion of the anhydrous form, 3-Chlorophenylglyoxal.

Table 1: Predicted Mass Spectrometry Data for 3-Chlorophenylglyoxal (Anhydrous form) [1]

| Adduct | Predicted m/z |

| [M]+ | 167.99725 |

| [M+H]+ | 169.00508 |

| [M+Na]+ | 190.98702 |

| [M-H]- | 166.99052 |

| [M+H-H₂O]+ | 150.99506 |

Likely Fragmentation Pattern: The primary fragmentation would involve the cleavage of the C-C bond between the carbonyl groups, leading to characteristic fragments. The most stable fragments would be the benzoyl cation and its derivatives.

-

m/z 139/141: [Cl-C₆H₄-CO]⁺ fragment, showing the characteristic 3:1 isotopic pattern for chlorine.

-

m/z 111/113: Loss of CO from the benzoyl fragment, resulting in the chlorophenyl cation [Cl-C₆H₄]⁺.

-

m/z 75: Phenyl cation [C₆H₃]⁺ after loss of chlorine.

-

m/z 29: [CHO]⁺ fragment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorptions corresponding to its key functional groups: the hydroxyl groups of the hydrate, the ketone carbonyl group, the aromatic ring, and the carbon-chlorine bond.

Table 2: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3500-3200 | Strong, Broad | O-H (hydrate) | Stretching |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| ~1685 | Strong | C=O (ketone) | Stretching |

| 1600-1450 | Medium-Weak | Aromatic C=C | Stretching |

| ~1100 | Strong | C-O (hydrate) | Stretching |

| 800-600 | Strong | C-Cl | Stretching |

The presence of a broad absorption in the 3500-3200 cm⁻¹ region is a strong indicator of the O-H stretching of the geminal diol (hydrate). The ketone carbonyl (C=O) stretch is expected around 1685 cm⁻¹, with the conjugation to the aromatic ring slightly lowering its frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. For this compound, the spectra would reflect the presence of the aromatic ring protons, the methine proton of the hydrated aldehyde, and the hydroxyl protons.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1-7.4 | Multiplet | 4H | Aromatic Protons |

| ~5.6 | Singlet | 1H | -CH(OH)₂ |

| ~4.5 (broad) | Singlet | 2H | -CH(OH)₂ |

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (ketone) |

| ~135 | Aromatic C-Cl |

| ~134-128 | Aromatic CH |

| ~90 | -CH(OH)₂ |

The chemical shifts are estimates based on analogous compounds and substituent effects. The aromatic region in the ¹H NMR spectrum will show a complex multiplet pattern due to the meta-substitution. The proton of the geminal diol is expected to appear as a singlet, and the hydroxyl protons will likely be a broad singlet that may exchange with D₂O. In the ¹³C NMR spectrum, the ketone carbonyl carbon will be the most downfield signal, while the hydrated aldehyde carbon will appear around 90 ppm.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Infrared Spectroscopy (FT-IR)

-

Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured by a detector. A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Data Acquisition: The sample is subjected to a series of radiofrequency pulses. The resulting signals (free induction decay - FID) are detected.

-

Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is then phased and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

Visualization of Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

References

A Technical Guide to 3-Chlorophenylglyoxal Hydrate: Commercial Availability, Purity, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylglyoxal hydrate (CAS No. 177288-16-3) is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its dual reactivity, stemming from the adjacent aldehyde and ketone moieties, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents. This technical guide provides an in-depth overview of its commercial availability, typical purity specifications, and a detailed, adaptable protocol for its synthesis and purification.

Commercial Availability and Purity

This compound is commercially available from a number of chemical suppliers, typically as a solid. The purity of the commercially available material is generally high, though it is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Table 1: Commercial Availability of this compound

| Supplier | CAS Number | Stated Purity | Additional Specifications |

| Santa Cruz Biotechnology | 177288-16-3 | Not specified; CoA available | - |

| MySkinRecipes | 177288-16-3 | 95-100% | Water: ≤0.2%, Infrared Spectrum: Conforms to Structure[1] |

| Alfa Chemical | 177288-16-3 | 95% min | Offers Certificate of Analysis (CoA), MSDS, Route of Synthesis (ROS), Method of Analysis (MOA), and NMR upon request.[2] |

| Chemat | 177288-16-3 | 95% | - |

| SynChem | 177288-16-3 | 95+% | - |

| 2a biotech | 177288-16-3 | Not specified | - |

It is important to note that the isomeric 4-chlorophenylglyoxal hydrate is also commercially available and researchers should verify the CAS number (177288-16-3) when ordering to ensure they receive the correct meta-substituted isomer.

Experimental Protocols

Synthesis of this compound from 3-Chloroacetophenone

This two-step procedure involves the oxidation of 3-chloroacetophenone to 3-chlorophenylglyoxal, followed by hydration to yield the final product.

Step 1: Oxidation of 3-Chloroacetophenone

-

Apparatus Setup: In a 1-liter three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of dioxane and 20 mL of water.

-

Reagent Addition: To this solution, add 111 g (1 mole) of selenium dioxide. Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.

-

Oxidation Reaction: Add 154.5 g (1 mole) of 3-chloroacetophenone to the flask in one portion. Reflux the resulting mixture with continued stirring for four hours. During this time, a red precipitate of selenium will form.

-

Work-up: Decant the hot solution from the precipitated selenium. Remove the dioxane and water by distillation through a short column.

-

Purification: The crude 3-chlorophenylglyoxal is then distilled under reduced pressure.

Step 2: Hydration to this compound

-

Hydration: Dissolve the distilled, yellow liquid of 3-chlorophenylglyoxal in 3.5–4 volumes of hot water.

-

Crystallization: Allow the solution to cool, promoting the crystallization of this compound as a white to off-white solid.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and air-dry. The hydrate can be further purified by recrystallization from water.[3]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of glyoxal derivatives involves pre-column derivatization followed by RP-HPLC. A typical derivatizing agent is o-phenylenediamine or its analogs, which react with the dicarbonyl moiety to form highly UV-active quinoxaline derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the carbonyl groups and the hydroxyl groups of the hydrate.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Visualized Workflows

The following diagrams illustrate the synthesis and a general workflow for sourcing and quality control of this compound.

Caption: A flowchart illustrating the synthesis of this compound.

Caption: A logical workflow for sourcing and quality control of this compound.

References

Thermal Stability and Decomposition of 3-Chlorophenylglyoxal Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylglyoxal hydrate is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Its stability under different processing and storage conditions is a critical parameter for ensuring product quality, safety, and efficacy in drug development and manufacturing. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal stability and decomposition profile of such compounds.

This technical guide outlines the expected thermal behavior of this compound and provides detailed, standardized protocols for its analysis. The information presented here will enable researchers to design and execute experiments to determine its thermal properties, even in the absence of published data.

Expected Thermal Decomposition Profile

The thermal decomposition of this compound is anticipated to occur in a multi-step process. The initial stage involves the loss of water of hydration, followed by the decomposition of the anhydrous 3-chlorophenylglyoxal molecule at higher temperatures.

Step 1: Dehydration The hydrate form of 3-chlorophenylglyoxal contains water molecules integrated into its crystal structure. Upon heating, these water molecules are expected to be released at a relatively low temperature, typically below 150 °C. This dehydration event can be precisely measured by TGA as a weight loss corresponding to the molar equivalent of water. DSC will show an endothermic peak associated with the energy required to remove the water from the crystal lattice.

Step 2: Decomposition of the Anhydrous Molecule Following dehydration, the anhydrous 3-chlorophenylglyoxal molecule will remain stable until it reaches its decomposition temperature. The decomposition of the organic moiety is expected to be a more complex process involving the breakdown of the carbon skeleton and the release of various gaseous products. The presence of a chlorinated phenyl group, a ketone, and an aldehyde functional group suggests that the decomposition pathway may involve the release of carbon monoxide, carbon dioxide, hydrogen chloride, and other chlorinated and non-chlorinated organic fragments. This decomposition will be observed as a significant weight loss in TGA and is likely to be accompanied by complex exothermic or endothermic events in the DSC curve.

Quantitative Data Summary (Template)

Due to the lack of specific literature data, the following table is provided as a template for researchers to populate with their own experimental results. This structured format allows for easy comparison and interpretation of thermal analysis data.

| Thermal Event | Technique | Parameter | Expected Observation/Value |

| Dehydration | TGA | Onset Temperature (°C) | User-defined |

| Peak Temperature (°C) | User-defined | ||

| Weight Loss (%) | User-defined (theoretically ~8.9% for a monohydrate) | ||

| DSC | Onset Temperature (°C) | User-defined | |

| Peak Temperature (°C) | User-defined | ||

| Enthalpy (ΔH, J/g) | User-defined (endothermic) | ||

| Melting of Anhydrous Form | DSC | Onset Temperature (°C) | User-defined |

| Peak Temperature (°C) | User-defined | ||

| Enthalpy (ΔH, J/g) | User-defined (endothermic) | ||

| Decomposition | TGA | Onset Temperature (°C) | User-defined |

| Peak Temperature (°C) | User-defined | ||

| Residual Mass (%) | User-defined | ||

| DSC | Onset Temperature (°C) | User-defined | |

| Peak Temperature(s) (°C) | User-defined | ||

| Enthalpy (ΔH, J/g) | User-defined (likely exothermic) |

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on this compound. These protocols are based on standard practices for the thermal analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the dehydration temperature, decomposition temperature, and residual mass of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA pan (typically alumina or platinum).

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the weight loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset and peak temperatures of weight loss events and the percentage of weight loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions, such as dehydration, melting, and decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared DSC pan (typically aluminum).

-

Hermetically seal the pan to prevent the loss of volatile components before the thermal event of interest. For studying dehydration, a pinhole lid may be used to allow water vapor to escape.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 400 °C at a constant heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to identify endothermic and exothermic peaks, and calculate the onset temperatures, peak temperatures, and enthalpies of these transitions.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for 3-Chlorophenylglyoxal.

Caption: Experimental workflow for thermal analysis.

Caption: Plausible decomposition pathway.

Conclusion

While specific experimental data for the thermal stability and decomposition of this compound is currently limited in the public domain, this technical guide provides a robust framework for its characterization. By following the detailed experimental protocols and utilizing the provided templates for data organization, researchers, scientists, and drug development professionals can effectively assess the thermal properties of this important compound. The expected multi-stage decomposition, initiated by dehydration followed by the breakdown of the organic structure, provides a basis for interpreting experimental results and ensuring the safe and effective use of this compound in its various applications.

A Technical Guide to the Reactivity of 3-Chlorophenylglyoxal Hydrate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the reactivity of 3-Chlorophenylglyoxal hydrate, a versatile building block in organic and medicinal chemistry. Due to the limited availability of specific kinetic and mechanistic data for this compound, this guide leverages the extensive research on its parent analogue, phenylglyoxal, to infer its reactivity profile. The document details interactions with key biological and synthetic nucleophiles, including amines, thiols, and guanidino groups. It includes summaries of quantitative data, detailed experimental protocols for studying these reactions, and diagrams illustrating reaction mechanisms and experimental workflows to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is an α-keto aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and heterocyclic compounds.[1] Its utility stems from the high electrophilicity of its adjacent carbonyl carbons, making it a potent reactant for a wide range of nucleophiles.[1] In aqueous solutions, it exists predominantly in its hydrate form, which is in equilibrium with the more reactive dicarbonyl species.

The presence of a chlorine atom on the phenyl ring is expected to have a significant electron-withdrawing effect, further increasing the electrophilicity of the carbonyl centers compared to the unsubstituted phenylglyoxal. This enhanced reactivity is crucial for its role in forming complex molecular scaffolds, particularly in the development of drugs targeting neurological and cardiovascular diseases.[1][2][3] This guide will explore its reactivity patterns, drawing parallels from the well-documented chemistry of phenylglyoxal to provide a predictive framework for its behavior.

Core Reactivity with Nucleophiles

The fundamental reactivity of 3-Chlorophenylglyoxal is centered on the two adjacent carbonyl groups. The aldehydic carbonyl is generally more reactive towards nucleophilic attack than the ketonic carbonyl due to lesser steric hindrance. The primary reaction mechanism involves the nucleophilic addition to a carbonyl carbon, forming a tetrahedral intermediate.

Reaction with Amine Nucleophiles

Primary and secondary amines react readily with this compound. The reaction typically proceeds through the formation of an unstable aminol (or carbinolamine) intermediate, which can then dehydrate to form a stable imine (Schiff base).[4] This reaction is fundamental to the synthesis of many nitrogen-containing heterocycles.

Caption: General reaction pathway of 3-Chlorophenylglyoxal with a primary amine.

Reaction with Amino Acid Residues

In biological and pharmaceutical contexts, the reaction of glyoxals with amino acid side chains is of paramount importance. Studies on phenylglyoxal (PGO), methylglyoxal (MGO), and glyoxal (GO) have shown that these aldehydes react most rapidly with the guanidinium group of arginine.[5] The reaction rate increases with rising pH.[5] Other amino acids such as histidine, lysine, and cysteine react at more moderate rates.[5]

Arginine: The reaction with the arginine guanidino group is particularly notable. It has been confirmed that two molecules of phenylglyoxal react with one guanidino group.[5] This specific and rapid modification makes aryl glyoxals valuable reagents for probing and modifying arginine residues in peptides and proteins. The guanidinium group is a critical component in many biological recognition processes, including protein-protein interactions and nucleic acid binding.[6]

Lysine: The ε-amino group of lysine is also a target, although phenylglyoxal appears to be less reactive with lysine compared to methylglyoxal and glyoxal.[5]

Caption: Reaction pathway of 3-Chlorophenylglyoxal with an arginine residue.

Reaction with Thiol Nucleophiles

Thiol-containing molecules, such as the amino acid cysteine, are potent nucleophiles, particularly in their deprotonated thiolate form (RS⁻).[7] The reaction kinetics are therefore highly dependent on pH.[8][9] The reaction of an aldehyde with a thiol typically forms a hemithioacetal. Given the dicarbonyl structure of 3-Chlorophenylglyoxal, it can potentially react with one or two thiol equivalents. These reactions are central to understanding the biological activity and potential toxicity of α-ketoaldehydes, as they can modify critical cysteine residues in enzymes and signaling proteins.[7]

Reaction with Nucleobases

Glyoxal and related compounds are known mutagens that can react with DNA nucleobases.[10] The primary target is the guanine base, where glyoxal forms stable cyclic adducts.[11][12] These adducts can lead to DNA cross-linking and mutations.[10] For drug development professionals, understanding the potential for this compound to form adducts with DNA is critical for assessing the genotoxicity of any resulting drug candidates or impurities.

Quantitative Data Summary

Table 1: Stoichiometry of Phenylglyoxal Reaction with Arginine

| Reactant | Stoichiometry with Guanidino Group | Reference |

|---|---|---|

| Phenylglyoxal | 2 molecules | [5] |

| Methylglyoxal | 1 molecule | [5] |

| Glyoxal | 1 molecule |[5] |

Table 2: Qualitative Reactivity of Phenylglyoxal with Amino Acids

| Amino Acid | Relative Reaction Rate | Key Nucleophilic Site | Reference |

|---|---|---|---|

| Arginine | Very Rapid | Guanidinium group | [5] |

| Histidine | Significant | Imidazole ring | [5] |

| Cysteine | Significant | Thiol group | [5] |

| Lysine | Moderate (less than MGO/GO) | ε-amino group | [5] |

| Tryptophan | Significant | Indole ring | [5] |

| Glycine, Asparagine, Glutamine | Significant | α-amino group |[5] |

Experimental Protocols

The following are generalized protocols for investigating the reactivity of this compound. Researchers should optimize concentrations, buffers, and analytical methods for their specific nucleophile of interest.

Protocol 1: Kinetic Analysis of Reaction with a Nucleophile via UV-Vis Spectroscopy

This protocol is suitable for monitoring reactions that involve a change in chromophore, such as the formation of an imine.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Prepare a 100 mM stock solution of the nucleophile (e.g., N-acetyl-L-cysteine or Arginine) in the same buffer.

-

-

Spectrophotometric Measurement:

-

Set a UV-Vis spectrophotometer to scan a wavelength range (e.g., 220-500 nm) to identify the λ_max of the reactant and the potential product adduct.

-

Equilibrate a cuvette containing 1 mL of buffer to the desired temperature (e.g., 25°C or 37°C) inside the spectrophotometer.

-

-

Reaction Initiation:

-

Add a small volume of the this compound stock solution to the cuvette to achieve the final desired concentration (e.g., 100 µM).

-

Initiate the reaction by adding the nucleophile stock solution to achieve a final concentration in excess (e.g., 1-10 mM) to ensure pseudo-first-order kinetics. Mix rapidly.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at the predetermined λ_max of the product over time. Collect data points at regular intervals until the reaction reaches completion.

-

-

Data Analysis:

-

Plot absorbance versus time. Fit the data to an appropriate kinetic model (e.g., single exponential for pseudo-first-order) to determine the observed rate constant (k_obs).

-

Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant.

-

Protocol 2: Product Identification and Characterization by HPLC-MS

This protocol is used to separate and identify the products of the reaction.

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, combine this compound (e.g., 1 mM final concentration) and the nucleophile (e.g., 1.1 mM final concentration) in a suitable reaction buffer (e.g., 1 mL of 50 mM ammonium acetate, pH 7.4).

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specified time (e.g., 24 hours) or until the reaction is complete as determined by a preliminary time-course study.

-

-

Sample Preparation:

-

Quench the reaction if necessary (e.g., by adding formic acid to lower the pH).

-

Filter the sample through a 0.22 µm syringe filter to remove any particulates.

-

-

HPLC Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Elute the products using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

Monitor the elution profile using a UV detector set at one or more relevant wavelengths.

-

-

Mass Spectrometry (MS) Analysis:

-

Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

-

Acquire mass spectra in positive or negative ion mode, depending on the expected product.

-

Analyze the resulting mass-to-charge ratios (m/z) to confirm the molecular weight of the parent reactant(s) and identify the mass of the newly formed product(s).

-

Use tandem MS (MS/MS) to fragment the product ion and obtain structural information.

-

References

- 1. This compound [myskinrecipes.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA modifications by the mutagen glyoxal: adduction to G and C, deamination of C and GC and GA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation mechanism of glyoxal-DNA adduct, a DNA cross-link precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coupling products of nucleosides with the glyoxal adduct of deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of Carbonyl Groups in 3-Chlorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylglyoxal hydrate is a bifunctional molecule containing two electrophilic carbonyl centers: an aldehyde and a ketone. The reactivity of these carbonyl groups is of significant interest in medicinal chemistry and drug development, particularly for the covalent modification of biomolecules such as proteins. The presence of a chlorine atom on the phenyl ring modulates the electrophilic character of the carbonyl carbons, influencing the kinetics and specificity of its reactions with biological nucleophiles. This technical guide provides a detailed analysis of the electrophilicity of the carbonyl groups in this compound, supported by established principles of physical organic chemistry, generalized experimental protocols, and illustrative diagrams.

Core Concepts: Electrophilicity of Phenylglyoxals

The electrophilicity of the carbonyl groups in phenylglyoxal and its derivatives is a key determinant of their chemical and biological activity. The two adjacent carbonyl groups exhibit different reactivity profiles. Generally, the ketone carbonyl is rendered more electrophilic than the aldehyde carbonyl due to the influence of the phenyl ring.[1] The introduction of substituents on the phenyl ring allows for the fine-tuning of this reactivity.

Electron-withdrawing groups (EWGs), such as the chlorine atom in this compound, enhance the electrophilicity of the carbonyl carbons.[1] This is achieved by inductively withdrawing electron density from the aromatic ring and, consequently, from the carbonyl groups. This increased positive charge on the carbonyl carbons makes them more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would decrease the electrophilicity.[1]

Quantitative Assessment of Electrophilicity: The Hammett Relationship

The Hammett equation is expressed as:

log(kₓ / k₀) = ρσ

Where:

-

kₓ is the rate constant for the reaction of the substituted phenylglyoxal (e.g., 3-chlorophenylglyoxal).

-

k₀ is the rate constant for the reaction of the unsubstituted phenylglyoxal.

-

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent. For a chlorine atom at the meta position, the σ value is +0.37.

-

ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[1] For reactions of phenylglyoxals with nucleophiles, a representative ρ value is approximately 1.05.[1]

Based on these principles, the relative reactivity of 3-chlorophenylglyoxal can be estimated as follows:

| Compound | Substituent | Substituent Constant (σ) | Reaction Constant (ρ) | Calculated Relative Reactivity (kₓ / k₀) |

| Phenylglyoxal | H | 0.00 | 1.05 | 1.00 |

| 3-Chlorophenylglyoxal | 3-Cl | +0.37 | 1.05 | ~2.45 |

This calculation predicts that 3-chlorophenylglyoxal is approximately 2.45 times more reactive towards nucleophiles than unsubstituted phenylglyoxal due to the electron-withdrawing nature of the chlorine atom.

Experimental Protocol for Determining Carbonyl Electrophilicity

The electrophilicity of this compound can be experimentally determined by studying the kinetics of its reaction with a model nucleophile, such as N-acetyl-arginine. Phenylglyoxals are known to react specifically and rapidly with the guanidinium group of arginine residues.[1] The progress of the reaction can be monitored spectrophotometrically.

Objective:

To determine the second-order rate constant for the reaction of this compound with a model nucleophile.

Materials:

-

This compound

-

N-acetyl-arginine (or other suitable nucleophile)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the reaction buffer. A typical starting concentration might be 10 mM.

-

Prepare a stock solution of N-acetyl-arginine in the reaction buffer. A typical starting concentration might be 100 mM.

-

-

Kinetic Measurement:

-

Set the spectrophotometer to a wavelength where the phenylglyoxal has significant absorbance, and the product has minimal absorbance (e.g., around 250-260 nm).[1]

-

Equilibrate the spectrophotometer and the reaction components to a constant temperature (e.g., 25°C).

-

In a quartz cuvette, add the reaction buffer and the N-acetyl-arginine stock solution to achieve a final concentration that is in large excess (e.g., 20-fold or more) compared to the phenylglyoxal.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette. Mix rapidly and thoroughly.

-

Immediately begin recording the absorbance at the chosen wavelength over time. The reaction should be monitored until it approaches completion.

-

-

Data Analysis:

-

Since the nucleophile is in large excess, the reaction will follow pseudo-first-order kinetics.[1]

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k₂ = k_obs / [Nucleophile] .

-

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the general reaction mechanism of a phenylglyoxal with a nucleophile and the experimental workflow for the kinetic analysis described above.

Caption: Reaction of 3-Chlorophenylglyoxal with a Nucleophile.

Caption: Workflow for Kinetic Analysis of Electrophilicity.

Conclusion

The electrophilicity of the carbonyl groups in this compound is a critical parameter influencing its reactivity, particularly in biological systems. The presence of the electron-withdrawing chlorine atom at the meta-position significantly enhances the electrophilic character of the carbonyl carbons compared to unsubstituted phenylglyoxal. While specific kinetic data for this compound requires experimental determination, the Hammett relationship provides a robust framework for estimating its relative reactivity. The provided experimental protocol offers a reliable method for quantifying the electrophilicity of this compound, which is essential for its application in drug development and as a chemical probe for studying protein structure and function. This understanding is crucial for designing targeted covalent inhibitors and for elucidating the mechanisms of action of electrophilic drug candidates.

References

The Synthetic Versatility of 3-Chlorophenylglyoxal Hydrate: A Technical Guide for Organic Synthesis

Introduction

3-Chlorophenylglyoxal hydrate is a versatile bifunctional building block that has garnered significant interest in organic synthesis. Its unique structural feature, a reactive α-ketoaldehyde moiety attached to a chlorophenyl ring, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its utility in the construction of key heterocyclic scaffolds, supported by experimental details and mechanistic insights.

Core Applications in Heterocyclic Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its reactivity with amines and other nucleophiles makes it a versatile reagent for creating complex organic molecules.[1] The primary applications of this compound lie in its use as a precursor for the synthesis of nitrogen-containing heterocycles, most notably quinoxalines and imidazoles. These reactions typically proceed through condensation mechanisms, leveraging the electrophilic nature of the dicarbonyl unit.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of bicyclic heteroaromatic compounds that exhibit a broad spectrum of biological activities. The most direct and widely employed method for the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. This compound is an excellent substrate for this transformation, reacting with ortho-phenylenediamines to afford 2-(3-chlorophenyl)quinoxaline derivatives.

Reaction Scheme: Synthesis of 2-(3-chlorophenyl)quinoxaline

Caption: General scheme for the synthesis of 2-(3-chlorophenyl)quinoxaline.

Experimental Protocol: Synthesis of 2-(3-chlorophenyl)quinoxaline

A general procedure for the synthesis of 2-(3-chlorophenyl)quinoxaline involves the reaction of this compound with an equivalent of o-phenylenediamine.

| Parameter | Value/Condition |

| Reactants | This compound, o-Phenylenediamine |

| Solvent | Ethanol, Acetic Acid, or Dimethyl Sulfoxide (DMSO) |

| Catalyst | Often proceeds without a catalyst, but acids like acetic acid can be used |

| Temperature | Room temperature to reflux |

| Reaction Time | 1-12 hours |

| Typical Yield | Moderate to excellent |

Detailed Methodology:

To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), this compound (1.0 mmol) is added. The mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-(3-chlorophenyl)quinoxaline.

Synthesis of Imidazole Derivatives

Imidazoles are another fundamentally important class of heterocyclic compounds with widespread applications in medicinal chemistry. Aryl glyoxals are key starting materials for the construction of imidazole rings through multicomponent reactions. These reactions offer a highly efficient and atom-economical approach to synthesize polysubstituted imidazoles in a single step.

Reaction Scheme: Multicomponent Synthesis of Substituted Imidazoles

Caption: General scheme for the multicomponent synthesis of imidazoles.

Experimental Protocol: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

A typical procedure for the synthesis of tetrasubstituted imidazoles involves the one-pot reaction of this compound, an aldehyde, a primary amine, and ammonium acetate.

| Parameter | Value/Condition |

| Reactants | This compound, Aldehyde, Primary Amine, Ammonium Acetate |

| Solvent | Ethanol, Methanol, or Acetic Acid |

| Catalyst | Ammonium acetate often serves as both reactant and catalyst |

| Temperature | Reflux |

| Reaction Time | 2-8 hours |

| Typical Yield | Good to excellent |

Detailed Methodology:

A mixture of this compound (1.0 mmol), a substituted aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (2.0 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to yield the pure substituted imidazole.

Applications in Medicinal Chemistry

The heterocyclic scaffolds derived from this compound are of significant interest to drug development professionals due to their prevalence in biologically active molecules.

Kinase Inhibitors

The 3-chlorophenyl moiety is a common feature in many kinase inhibitors, where it can interact with hydrophobic regions in the ATP-binding pocket of various kinases. The imidazole and quinoxaline cores synthesized from this compound can serve as versatile scaffolds for the development of novel kinase inhibitors targeting signaling pathways dysregulated in cancer.

Antiviral Compounds

Heterocyclic compounds containing the 3-chlorophenyl group have also been investigated for their antiviral properties. The ability to readily synthesize a variety of substituted quinoxalines and imidazoles from this compound allows for the creation of compound libraries for screening against various viral targets.

Logical Workflow: From Building Block to Bioactive Candidate

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a range of heterocyclic compounds, particularly quinoxalines and imidazoles. Its utility in multicomponent reactions provides an efficient pathway to complex molecular architectures. The prevalence of the 3-chlorophenyl moiety and the resulting heterocyclic scaffolds in medicinal chemistry underscores the importance of this reagent for researchers, scientists, and drug development professionals. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for the exploration of this compound in the development of novel organic molecules with potential biological applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxalines using 3-Chlorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in materials science.[1] This document provides detailed protocols for the synthesis of 2-(3-chlorophenyl)quinoxaline derivatives through the condensation of 3-Chlorophenylglyoxal hydrate with various o-phenylenediamines. The classical and highly efficient method involves the cyclocondensation between an aryl 1,2-diamine and a 1,2-dicarbonyl compound.[2][3] This application note outlines various catalytic systems and reaction conditions, presents a generalized experimental protocol, and includes workflow diagrams to guide researchers in the successful synthesis and exploration of this valuable chemical scaffold.

Introduction

The quinoxaline scaffold is a core component in numerous pharmacologically active agents, exhibiting properties such as anticancer, antiviral, antibacterial, and anti-inflammatory activities.[4] Furthermore, these compounds are utilized as dyes, electroluminescent materials, and anion receptors. The most fundamental and widely adopted method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5]

This compound serves as a versatile 1,2-dicarbonyl precursor for the synthesis of quinoxalines bearing a 3-chlorophenyl substituent at the 2-position. This substitution pattern can be crucial for modulating the biological activity and physicochemical properties of the final compound. Various synthetic methodologies have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions, including the use of diverse catalysts, microwave-assisted synthesis, and reactions in aqueous media.[1]

General Reaction Scheme

The synthesis proceeds via the cyclocondensation of an appropriately substituted o-phenylenediamine with this compound. The reaction is typically facilitated by a catalyst in a suitable solvent.

Figure 1: General reaction for the synthesis of 2-(3-chlorophenyl)quinoxaline derivatives. R can be a wide range of electron-donating or electron-withdrawing groups.

Comparative Data on Quinoxaline Synthesis Conditions

While specific data for this compound is not extensively reported, the following table summarizes various successful conditions for the general synthesis of quinoxalines from different 1,2-dicarbonyl compounds and o-phenylenediamines, providing a strong basis for experimental design.

| Entry | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| 1 | Benzil | Alumina-Supported CuH₂PMo₁₁VO₄₀ | Toluene | Room Temp (25°C) | 120 min | 92 | [2] |

| 2 | Benzil | Ionic Liquid Functionalized Cellulose | Water | 80°C | 10-20 min | 78-99 | [6] |

| 3 | Phenylglyoxal Monohydrate | Iodine (5 mol%) | EtOH/H₂O (1:1) | Microwave | 4-6 min | ~85-95 | [3] |

| 4 | Glyoxal | None (Catalyst-Free) | Methanol | Room Temp | 1 min | 93 | |

| 5 | Benzil | Pyridine | THF | Room Temp | 2-3 h | 85-92 | [7] |

| 6 | Various Diketones | Zinc Triflate (0.2 mmol) | Acetonitrile | Room Temp | 5-10 min | 85-91 | [3] |

| 7 | Benzil | Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 1 h | 95 | [5] |

Detailed Experimental Protocols

This section provides a generalized, representative protocol for the synthesis of 2-(3-chlorophenyl)quinoxaline from this compound and o-phenylenediamine at room temperature. Researchers should optimize conditions based on the specific substituents on the diamine.

Protocol 1: Room Temperature Synthesis using a Mild Catalyst

This protocol is adapted from established methods for quinoxaline synthesis under mild conditions.[2][7]

Materials:

-

o-Phenylenediamine (or substituted derivative) (1.0 mmol, 1.0 eq)

-

This compound (1.0 mmol, 1.0 eq)

-

Catalyst (e.g., 5-10 mol% Acetic Acid or a Lewis acid like Zinc Triflate)

-

Solvent (e.g., Ethanol, Methanol, or Toluene) (5-10 mL)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (for extraction/chromatography)

-

Hexane (for chromatography)

Equipment:

-

Round-bottom flask (25 or 50 mL)

-

Magnetic stirrer and stir bar

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add o-phenylenediamine (1.0 mmol).

-

Dissolve the diamine in the chosen solvent (5-10 mL).

-

Add the catalyst (e.g., acetic acid, 0.05 mmol) to the solution and stir for 2 minutes.

-

Add this compound (1.0 mmol) to the stirred solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material (diamine) is consumed (typically 1-4 hours).

-

Workup: Upon completion, if the product precipitates, it can be collected by filtration, washed with cold solvent, and dried.

-

Alternatively, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated solution of sodium bicarbonate (2 x 10 mL) followed by brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to afford the pure 2-(3-chlorophenyl)quinoxaline product.

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of the experimental process and the logical context of the synthesis.

Caption: A flowchart detailing the key steps for the synthesis of quinoxalines.

Caption: Relationship between starting materials, the synthesized scaffold, and its potential uses.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]